![molecular formula C22H19ClN2O B2432550 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 537009-42-0](/img/structure/B2432550.png)

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

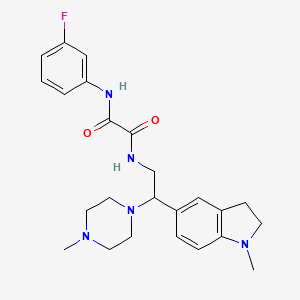

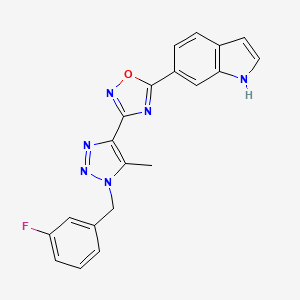

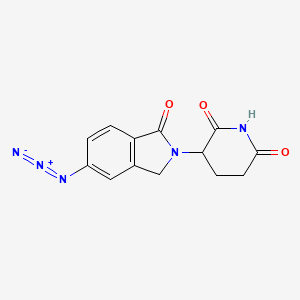

“2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C14H11ClN2O . It belongs to the class of organic compounds known as imidazoles, which are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is characterized by the presence of an imidazole ring, a phenethyl group, and a chlorophenoxy group . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” include a density of 1.3±0.1 g/cm3, boiling point of 496.6±25.0 °C at 760 mmHg, and a flash point of 254.2±23.2 °C . It also has a molar refractivity of 72.7±0.3 cm3, and a polar surface area of 38 Å2 .Scientific Research Applications

Antiproliferative Activity

Benzimidazole compounds, including “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole”, have shown potent antiproliferative activity against various cancer cell lines . These compounds have been tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines and exhibited good to potent antiproliferative activity .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . They exhibited moderate activity against all tested bacteria and fungi . Some derivatives were particularly active against Candida .

Drug Delivery Systems

Graphene and its derivatives, including “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole”, have found applications in drug delivery systems . Their excellent optical, electronic, thermal, and mechanical properties make them suitable for this purpose .

Biosensors

Graphene-based materials, such as “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole”, have been used in the development of biosensors . Their unique properties allow for the detection of various biological and chemical substances .

Imaging Systems

Graphene and its derivatives have been used in imaging systems, particularly for cancer therapy and diagnosis . They have shown promising results in several areas of science .

Enhancing Electrical Properties

Graphite nanoflakes (GnFs), including “2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole”, have shown enhanced electrical properties when subjected to gamma-ray irradiation . This makes them suitable for applications in sensors, fire retardants, and energy storage devices .

Mechanism of Action

Target of Action

It is known that benzimidazole compounds, which include gnf-pf-3252, have been studied for their antiproliferative and antimicrobial activities . These compounds have shown potent activity against various cancer cell lines . Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of these compounds .

Mode of Action

It is known that benzimidazole compounds interact with their targets to exert antiproliferative effects . The interaction of these compounds with their targets leads to changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

It is known that benzimidazole compounds can affect various biochemical pathways, leading to antiproliferative and antimicrobial effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The result of GNF-Pf-3252’s action is the inhibition of proliferation in various cancer cell lines . Some benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .

Action Environment

It is known that environmental factors can influence the action of benzimidazole compounds .

properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIGOAMDDXABRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)

![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)